
N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-allyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as FLB-12, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FLB-12 is a pyrazole-based compound that has been synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Characterization
- The compound N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, a related compound to the one , was identified, synthesized, and characterized. This highlights the potential for bioisosteric replacements in synthetic cannabinoids (McLaughlin et al., 2016).
Chemical Reactions and Modifications
- A study demonstrated the electrophilic cyclization of N-allyl-5-amino-1H-pyrazole-4-carboxamides, leading to the formation of various compounds, including those with a pyrazole ring system (Bondarenko et al., 2015).
Cytotoxicity and Anticancer Potential
- The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives showed potential for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
- Similarly, other pyrazole derivatives demonstrated cytotoxicity against breast cancer cell lines, indicating their potential use in cancer research (Ahsan et al., 2018).
Structural Analysis
- Studies have been conducted to determine the crystal structure and molecular conformations of related compounds, which is crucial for understanding their chemical properties and potential applications in scientific research (Mohandas et al., 2019).
Pharmaceutical Research
- The title compound and its derivatives have been synthesized and evaluated for their inhibitory activity against certain enzymes, showing potential for pharmaceutical applications (Qi et al., 2015).
Metabolic Studies
- 19F-NMR spectroscopy has been utilized to study the metabolism and disposition of related compounds, providing insight into their pharmacokinetics and potential therapeutic applications (Monteagudo et al., 2007).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-prop-2-enylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c1-2-11-23-20(26)19-18(27-13-14-3-5-15(21)6-4-14)12-25(24-19)17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBUENACWZYFEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]thiophene-2-carboxamide](/img/structure/B2359911.png)
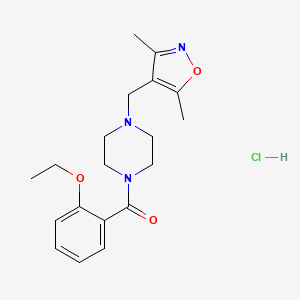
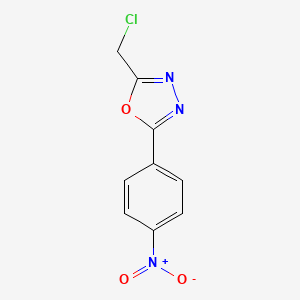
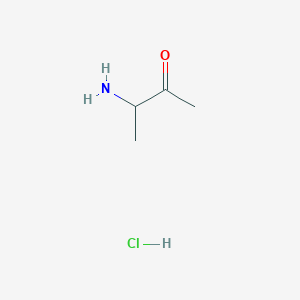
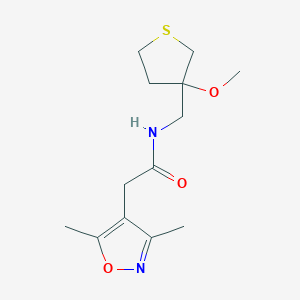
![Tert-butyl N-[(2-oxo-6-oxaspiro[3.4]octan-7-yl)methyl]carbamate](/img/structure/B2359919.png)
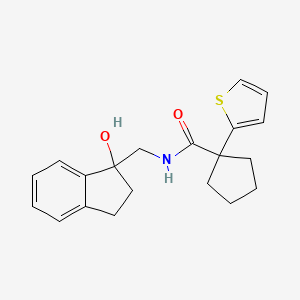
![Dimethyl 2-allyl-2-[2-nitro-5-(trifluoromethyl)phenyl]malonate](/img/structure/B2359921.png)


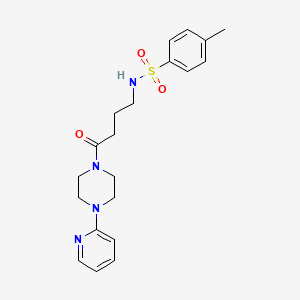


![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2359932.png)